molecular formula C18H16ClN3O2 B10836171 Quinazoline derivative 7

Quinazoline derivative 7

Cat. No.: B10836171
M. Wt: 341.8 g/mol
InChI Key: PBHDUERHMVFHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline derivative 7 is a member of the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications. These compounds are known for their roles in medicinal chemistry, particularly in the development of drugs with anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivative 7 typically involves the reaction of anthranilic acid with various aldehydes or ketones under acidic or basic conditions. One common method is the Povarov reaction, which involves the condensation of aniline with an aldehyde and an electron-rich alkene to form the quinazoline core . Other methods include microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis .

Industrial Production Methods: Industrial production of quinazoline derivatives often employs large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and automated systems helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: Quinazoline derivative 7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinazolinones, dihydroquinazolines, and various substituted quinazolines, each with distinct biological activities .

Scientific Research Applications

Quinazoline derivative 7 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinazoline derivative 7 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, some quinazoline derivatives inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression. By blocking these enzymes, quinazoline derivatives can prevent the proliferation of cancer cells and induce apoptosis . Additionally, these compounds may interact with other molecular targets, such as DNA and proteins, to exert their therapeutic effects .

Comparison with Similar Compounds

Uniqueness of Quinazoline Derivative 7: this compound stands out due to its specific substitution pattern, which imparts unique biological activities and therapeutic potential. Its ability to selectively inhibit certain enzymes and receptors makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

[2-(2-chlorophenyl)quinazolin-4-yl] N-ethyl-N-methylcarbamate

InChI

InChI=1S/C18H16ClN3O2/c1-3-22(2)18(23)24-17-13-9-5-7-11-15(13)20-16(21-17)12-8-4-6-10-14(12)19/h4-11H,3H2,1-2H3

InChI Key

PBHDUERHMVFHLD-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)OC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl

Origin of Product

United States

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